1-Diazobutane
Description
Context within Diazoalkane Chemical Space
Diazoalkanes are organic compounds featuring a diazo group (=N₂⁺=N⁻) attached to a carbon atom. wikipedia.org Their reactivity is characterized by the facile loss of dinitrogen gas (N₂) to generate highly reactive carbene intermediates. ontosight.airsc.org The stability and reactivity of diazoalkanes are influenced by the substituents attached to the diazo-carbon. wikipedia.org
While diazomethane (B1218177) (CH₂N₂) is the simplest and most well-known diazoalkane, its gaseous nature and high explosivity present significant handling challenges. wikipedia.org 1-Diazobutane (CH₃CH₂CH₂CHN₂), with its butyl chain, offers a less volatile alternative, though it remains a reactive and potentially explosive compound. ontosight.ai The properties of this compound are compared with other common diazoalkanes in the table below.
Table 1: Comparison of Selected Diazoalkanes
| Compound | Formula | Molecular Weight ( g/mol ) | Key Characteristics |
|---|---|---|---|
| Diazomethane | CH₂N₂ | 42.04 | Highly reactive and explosive yellow gas; popular methylating agent. wikipedia.org |
| This compound | C₄H₈N₂ | 84.12 | Liquid at room temperature; used for introducing butyl groups. ontosight.aichemsrc.com |
| Ethyl diazoacetate | N₂CHCO₂Et | 114.10 | Stabilized by the ester group; commercially relevant. wikipedia.org |
The electronic structure of diazoalkanes is best described as a resonance hybrid of two main contributors, which accounts for their 1,3-dipolar character. wikipedia.org This dipolarity is fundamental to their participation in cycloaddition reactions. wikipedia.orgwikipedia.org
Role in Contemporary Organic Synthesis Methodology
This compound serves as a versatile building block in a variety of organic transformations, primarily through the generation of butylcarbene. This highly reactive intermediate can undergo several key reactions, making this compound a valuable tool for synthetic chemists.
Carbene Insertion Reactions:
One of the primary applications of this compound is in carbene insertion reactions. The butylcarbene generated from this compound can insert into various bonds, including C-H, Si-H, O-H, and N-H bonds. snnu.edu.cnrsc.org These reactions are often mediated by transition metal catalysts, such as those based on rhodium or copper, which can enhance selectivity. wikipedia.org For example, rhodium(II) catalysts are effective in promoting the insertion of carbenes into C-H bonds. wikipedia.org
Cycloaddition Reactions:
As a 1,3-dipole, this compound can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. wikipedia.orgwikipedia.org These reactions are a powerful method for constructing complex molecular frameworks. The reactivity and regioselectivity of these cycloadditions can be influenced by the electronic properties of both the diazoalkane and the dipolarophile. rsc.orgwikipedia.org
Homologation of Aldehydes and Ketones:
This compound can be used in the homologation of aldehydes and ketones, a process that extends the carbon chain by one or more carbons. In the Büchner-Curtius-Schlotterbeck reaction, for instance, this compound reacts with an aldehyde or ketone to produce a homologated ketone. wikipedia.org This reaction proceeds through a nucleophilic attack of the diazoalkane on the carbonyl carbon, followed by rearrangement and loss of nitrogen gas. wikipedia.org
Esterification of Carboxylic Acids:
This compound can also be employed for the esterification of carboxylic acids. The reaction proceeds through the protonation of the diazoalkane by the acidic proton of the carboxylic acid, followed by nucleophilic attack of the resulting carboxylate on the alkyl-diazonium species. nih.gov This method is particularly useful for preparing butyl esters under mild conditions. nih.gov
Synthesis of α-Diazoketones:
The reaction of this compound with acid anhydrides can be used to synthesize α-diazoketones. For instance, the reaction with propionic anhydride (B1165640) yields 1-diazo-1-n-propyl butanone. asianpubs.org Similarly, reaction with butyric anhydride produces 1-diazo-1-n-propyl pentanone. orientjchem.org These resulting α-diazoketones are themselves versatile synthetic intermediates. asianpubs.orgorientjchem.org
Table 2: Selected Reactions of this compound
| Reaction Type | Reactant | Product Type | Reference |
|---|---|---|---|
| Carbene Insertion | Alkane | Functionalized Alkane | snnu.edu.cn |
| 1,3-Dipolar Cycloaddition | Alkene | Pyrazoline derivative | wikipedia.org |
| Homologation | Ketone | Homologated Ketone | wikipedia.org |
| Esterification | Carboxylic Acid | Butyl Ester | nih.gov |
Structure
3D Structure
Properties
CAS No. |
764-43-2 |
|---|---|
Molecular Formula |
C4H8N2 |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
1-diazobutane |
InChI |
InChI=1S/C4H8N2/c1-2-3-4-6-5/h4H,2-3H2,1H3 |
InChI Key |
PFJVIOBMBDFBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 Diazobutane and Analogous Aliphatic Diazoalkanes
N-Butylamine Precursor Derivatizations (e.g., reaction with nitrous acid)
The reaction of primary aliphatic amines with nitrous acid, a process known as diazotization, is a fundamental method for generating diazonium salts. chemistrysteps.com Nitrous acid is typically prepared in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). shaalaa.comdoubtnut.comembibe.com The reactive electrophilic species in this reaction is the nitrosonium ion (+NO), which reacts with the nucleophilic amine. chemistrysteps.com
The process begins with the nucleophilic attack of the primary amine, such as n-butylamine, on the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of an aliphatic diazonium salt (e.g., n-butyldiazonium chloride). chemistrysteps.com
However, primary alkyl diazonium salts are notoriously unstable, even at low temperatures, and are not typically isolated. shaalaa.comdoubtnut.com They readily decompose through the loss of dinitrogen gas (N₂), a highly stable molecule, to form a primary carbocation (e.g., the n-butyl carbocation). chemistrysteps.comdoubtnut.com This carbocation is highly reactive and undergoes rapid, non-selective subsequent reactions with any nucleophiles present in the mixture. chemistrysteps.com These reactions include:
Substitution: Reaction with water to form butan-1-ol.
Elimination: Loss of a proton to form but-1-ene.
Rearrangement: A hydride shift can occur to form the more stable sec-butyl carbocation, which then leads to a mixture of products including butan-2-ol, but-1-ene, cis-but-2-ene, and trans-but-2-ene. doubtnut.com
Due to this lack of control and the formation of a complex mixture of products, the diazotization of n-butylamine is not considered a synthetically useful method for the preparation of 1-diazobutane. chemistrysteps.comchempedia.info The primary utility of this reaction is found with primary aromatic amines, which form significantly more stable arenediazonium salts. chemistrysteps.commsu.edu
Hydrazone-Based Approaches and Subsequent Transformations
Hydrazone derivatives of aldehydes and ketones are versatile precursors for the synthesis of diazoalkanes, including this compound. The primary methods involve either the base-induced decomposition of sulfonylhydrazones or the direct oxidation of simple hydrazones.
Decomposition of N-Tosylhydrazones
Two closely related named reactions, the Bamford-Stevens and Shapiro reactions, utilize N-tosylhydrazones as starting materials. These are typically prepared by the acid-catalyzed condensation of an aldehyde or ketone with tosylhydrazine. jk-sci.com For the synthesis of this compound, the required precursor would be butanal N-tosylhydrazone.
Bamford-Stevens Reaction: This reaction involves the treatment of a tosylhydrazone with a strong base, such as sodium methoxide (B1231860) (NaOMe) or sodium hydride (NaH). jk-sci.comalfa-chemistry.com The reaction proceeds through the formation of a diazoalkane intermediate, which can sometimes be isolated. alfa-chemistry.comunacademy.com The fate of the diazo compound depends on the solvent used. In protic solvents, the diazo intermediate is protonated to form a diazonium ion, which then loses N₂ to generate a carbocation, leading to a mixture of alkenes and substitution products. jk-sci.comwikipedia.org In aprotic solvents, the diazoalkane decomposes to a carbene, which then rearranges via a 1,2-hydride shift to form an alkene. unacademy.comwikipedia.org By carefully controlling the conditions, the intermediate this compound can be generated from butanal tosylhydrazone.
Shapiro Reaction: This reaction is a modification of the Bamford-Stevens reaction that uses two equivalents of a very strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgyoutube.com The first equivalent deprotonates the hydrazone, and the second removes a proton from the carbon alpha to the hydrazone, forming a dianion. unirioja.es This intermediate then eliminates the tosyl group and nitrogen gas to generate a vinyllithium (B1195746) species, which can be quenched with an electrophile. wikipedia.orgunirioja.es While the final product is typically a functionalized alkene, the mechanism proceeds through a diazo anion intermediate. wikipedia.org This method is more synthetically useful for creating specific, often less-substituted, alkenes rather than for isolating the diazoalkane itself. jk-sci.comwikipedia.org
Oxidation of Hydrazones
A more direct route to diazoalkanes is the oxidation of the corresponding hydrazone. nih.govbaranlab.org Butanal hydrazone can be oxidized to this compound using various oxidizing agents. Common reagents include heavy metal oxides such as manganese dioxide (MnO₂), mercury(II) oxide (HgO), and silver(I) oxide (Ag₂O). baranlab.org More modern, metal-free methods have also been developed. For example, "activated" dimethyl sulfoxide (B87167) (DMSO), prepared from DMSO and an electrophilic activator like trifluoroacetic anhydride (B1165640) or oxalyl chloride, can efficiently dehydrogenate hydrazones to diazo compounds at low temperatures (-78 °C). organic-chemistry.orgorganic-chemistry.org While this method is effective for stable, aryl-substituted diazo compounds, simple alkyl diazoalkanes like this compound are noted to have poor stability, often requiring them to be used immediately after generation. organic-chemistry.org
Table 1: Comparison of Hydrazone-Based Synthetic Routes
| Method | Precursor | Reagents | Key Intermediate | Primary Product(s) |
|---|---|---|---|---|
| Bamford-Stevens | Aldehyde/Ketone Tosylhydrazone | Strong base (e.g., NaOMe, NaH) | Diazoalkane | Alkenes |
| Shapiro Reaction | Aldehyde/Ketone Tosylhydrazone | 2 equiv. Organolithium (e.g., BuLi) | Vinyllithium | Alkenes |
| Hydrazone Oxidation | Aldehyde/Ketone Hydrazone | Oxidizing agent (e.g., MnO₂, Ag₂O, activated DMSO) | Diazoalkane | Diazoalkane |
Acylation-Elimination Sequences
The decomposition of N-alkyl-N-nitroso compounds is a classical method for the preparation of diazoalkanes. nih.gov This approach involves an acylation-elimination sequence where a suitable N-butyl amine derivative is nitrosated, and the resulting N-nitroso compound is decomposed with a base.
The most common precursors for this method are N-alkyl-N-nitrosoureas, N-alkyl-N-nitrosourethanes, and N-alkyl-N-nitroso-p-toluenesulfonamides. For the synthesis of this compound, one would start with an N-butyl derivative, such as N-butyl-N-nitrosourea.
The general mechanism involves the attack of a base (e.g., potassium hydroxide) on the N-nitroso compound. This initiates a rearrangement and elimination cascade. For an N-alkyl-N-nitrosourea, the base removes a proton, leading to a rearrangement that ultimately liberates the diazoalkane, along with byproducts such as water and potassium cyanate. A well-known example of this type of reaction is the synthesis of diazomethane (B1218177) from nitrosomethylurea. orgsyn.org This method can be adapted for higher diazoalkanes, but the precursors can be potent carcinogens, requiring careful handling.
Diazo Transfer Reactions with Butyl-Containing Precursors
Diazo transfer reactions provide a powerful method for synthesizing diazo compounds by transferring an N₂ unit from a diazo donor reagent to a nucleophilic carbon acceptor. ijtsrd.com The most common diazo transfer reagents are sulfonyl azides, such as tosyl azide (B81097) (TsN₃), methanesulfonyl azide (MsN₃), and p-acetamidobenzenesulfonyl azide (p-NBSA). ijtsrd.comyoutube.com
The acceptor substrate must typically be an "active methylene" compound, where the C-H bond is acidic enough to be deprotonated by a mild base (e.g., triethylamine (B128534) or DBU). nih.govchem-station.com The resulting carbanion then attacks the terminal nitrogen of the sulfonyl azide. The intermediate triazene (B1217601) subsequently fragments to yield the diazo compound and a sulfonamide byproduct. youtube.com
To synthesize a butyl-containing diazo compound via this route, the precursor would need an activiating group adjacent to a butyl moiety. For example, a compound like ethyl 2-formylhexanoate could be a substrate. After deprotonation at the carbon bearing the formyl group, diazo transfer would yield ethyl 2-diazo-2-formylhexanoate. A subsequent deformylation step could potentially yield the desired product. This "deformylating diazo transfer" is a known strategy for ketones that are not sufficiently activated on their own. researchgate.net However, this method is most commonly employed for the synthesis of α-diazocarbonyl compounds and is not a direct route to simple, non-stabilized diazoalkanes like this compound. ijtsrd.com
Alkylation of Diazomethane with Butyl Substrates
The synthesis of higher diazoalkanes by direct alkylation of diazomethane is not a standard or widely used method. Diazomethane typically acts as a nucleophile, reacting with electrophiles in a way that incorporates a -CH₂- group into the substrate, as seen in the Arndt-Eistert synthesis. masterorganicchemistry.com
A plausible, though less common, route could involve the deprotonation of diazomethane to form a diazo-methyl anion, which could then be alkylated. However, this is synthetically challenging. A more viable approach involves the reaction of diazomethane with organometallic reagents. For example, reacting diazomethane with an organolithium reagent like n-butyllithium can form a lithium salt intermediate. This intermediate could potentially be further functionalized, but the direct synthesis of this compound through a simple alkylation of diazomethane with a butyl halide is not a feasible pathway. The reactions of diazoalkanes with acid chlorides or anhydrides lead to the formation of diazoketones, which is a different class of compounds. soeagra.com
In Situ Generation and Utilization Strategies
Due to their inherent instability and potential explosive nature, simple aliphatic diazoalkanes like this compound are rarely isolated in pure form. acs.org Instead, they are most often generated in situ—produced in the reaction vessel and immediately consumed by a co-present reactant. nih.govresearchgate.net This approach mitigates the hazards associated with handling and accumulating concentrated diazo compounds.
Several of the synthetic methods described above are readily adapted for in situ applications:
Hydrazone Oxidation: The oxidation of butanal hydrazone can be performed in the presence of a trapping agent, such as a carboxylic acid to form an ester, ensuring the diazoalkane concentration remains low. nih.gov
Bamford-Stevens Reaction: The base-induced decomposition of butanal tosylhydrazone can be used to generate this compound in the presence of a transition metal catalyst and a coupling partner for reactions like cyclopropanation or C-H insertion. acs.orgmdpi.com
N-Nitroso Compound Decomposition: The base-catalyzed decomposition of N-butyl-N-nitrosourea can be carried out in a two-phase system (e.g., ether/aqueous KOH), where the generated this compound dissolves in the organic layer containing the substrate, allowing for immediate reaction. orgsyn.org
Click and Release: A modern approach developed for diazomethane involves the reaction of an enamine with a sulfonyl azide, which "clicks" to form an intermediate that then fragments to "release" diazomethane at low temperatures without the need for a base. diva-portal.org This strategy could potentially be adapted for higher diazoalkanes.
These strategies are crucial for the practical and safe application of reactive diazoalkanes in synthetic chemistry. diva-portal.org
Chemo- and Regioselective Considerations in Synthesis
The choice of synthetic method for generating this compound or its analogues is often dictated by considerations of chemical and regiochemical selectivity.
Chemoselectivity: The reaction conditions of each method must be compatible with other functional groups in the substrate. The strongly basic conditions required for the Bamford-Stevens, Shapiro, and diazo transfer reactions can be incompatible with base-sensitive groups like esters or epoxides. Conversely, the strongly acidic conditions used for the diazotization of amines can affect acid-labile functionalities. chemistrysteps.com Hydrazone oxidation methods, particularly those using neutral conditions, can offer greater chemoselectivity. organic-chemistry.org
Regioselectivity:
Diazotization: As discussed, the reaction of n-butylamine with nitrous acid is highly unselective, producing a mixture of regioisomeric alcohols and alkenes due to carbocation rearrangements. chemistrysteps.comdoubtnut.com
Hydrazone-Based Methods: These methods offer excellent regiocontrol based on the structure of the starting carbonyl compound. To synthesize this compound, one must start with butanal. If 2-butanone (B6335102) were used as the precursor, the product would be 2-diazobutane (B14486359). In the subsequent alkene-forming decomposition, the Shapiro reaction is known for its regioselectivity in forming the less-substituted (kinetic) vinyllithium intermediate, whereas the Bamford-Stevens reaction often yields the more-substituted (thermodynamic) alkene product. jk-sci.comalfa-chemistry.comwikipedia.org
Diazo Transfer: This reaction is highly regioselective, occurring exclusively at the activated C-H position. chem-station.com Its application is therefore limited to precursors with the appropriate electronic activation at the desired carbon atom.
Mechanistic Investigations of 1 Diazobutane Reactivity
Carbene Intermediates from 1-Diazobutane
This compound serves as a precursor to butylcarbene, a highly reactive intermediate. The generation of this carbene can be initiated through thermal, photochemical, or metal-catalyzed methods, each influencing the subsequent reaction pathways.
Thermal Generation of Butylcarbene
The application of heat to this compound leads to its decomposition, characterized by the extrusion of molecular nitrogen (N₂) to form butylcarbene. This process is a common method for generating carbenes from diazoalkanes. The thermal decomposition is an irreversible, first-order reaction where the C-N bond cleaves, releasing the stable dinitrogen molecule and the high-energy carbene species. nih.govbibliotekanauki.pl The energy required for this process, known as the activation energy, must be sufficient to overcome the stability of the diazo compound. osti.govmdpi.com The reaction mechanism is initiated by the unimolecular decay of this compound into the primary products. rsc.org
The stability of diazoalkanes is substituent-dependent, but they are all fundamentally thermally labile. The decomposition process can be monitored using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which measure heat flow and mass changes as a function of temperature, respectively. bibliotekanauki.pl For related energetic materials, activation energies for thermal decomposition have been found to range from 150 kJ/mol to over 250 kJ/mol. osti.gov
Photochemical Generation and Spectroscopic Signatures of Butylcarbene
Butylcarbene can be generated under milder conditions through the photolysis of this compound. Irradiation with ultraviolet (UV) light provides the necessary energy to cleave the carbon-nitrogen bond, yielding butylcarbene and dinitrogen. This photochemical approach is a clean and efficient method for producing carbenes for subsequent reactions or spectroscopic study.
Spectroscopic analysis is crucial for detecting and characterizing transient species like butylcarbene. youtube.commdpi.com Depending on the electronic spin state, different techniques are employed. nih.govnih.gov Triplet carbenes, which are paramagnetic, can be observed and characterized by electron spin resonance (EPR) spectroscopy. libretexts.org Singlet carbenes, being diamagnetic, are not EPR-active but can be studied using techniques like UV-Vis and infrared spectroscopy, often in inert matrices at low temperatures (matrix isolation) to trap the reactive species and allow for its characterization. nih.gov These spectroscopic methods provide a "fingerprint" of the molecule, revealing information about its structure, bonding, and electronic properties. youtube.com
Table 1: Spectroscopic Techniques for Carbene Characterization
| Spectroscopic Technique | Information Obtained | Applicable Carbene State |
| Electron Paramagnetic Resonance (EPR) | Detects unpaired electrons, confirms triplet state. | Triplet |
| UV-Visible (UV-Vis) Spectroscopy | Characterizes electronic transitions. | Singlet & Triplet |
| Infrared (IR) Spectroscopy | Identifies vibrational frequencies and functional groups. | Singlet & Triplet |
| Nuclear Magnetic Resonance (NMR) | Used for characterizing stable carbene adducts. nih.gov | Products of carbene reactions |
Metal-Catalyzed Carbene Formation and Reactivity
Transition metals, particularly rhodium and copper complexes, are widely used to catalyze the decomposition of diazo compounds like this compound. mdpi.com These catalysts facilitate the formation of a metal-carbene intermediate, often referred to as a carbenoid. researchgate.net This process occurs under much milder conditions than thermal decomposition and offers greater control over the reactivity and selectivity of the carbene. nih.gov
The general mechanism involves the coordination of the diazo compound to the metal center, followed by the loss of dinitrogen to form the metal-carbene species. nih.govrsc.org This intermediate then undergoes various transformations, such as cyclopropanation with alkenes, C-H insertion, or ylide formation. rsc.org The choice of metal and its associated ligands significantly influences the outcome of the reaction, allowing for high levels of chemo-, regio-, and stereoselectivity. mdpi.comresearchgate.net For example, rhodium(II) carboxylate complexes are highly effective catalysts for these transformations. rsc.orgbeilstein-journals.org
Table 2: Common Metal Catalysts in Diazo Compound Reactions
| Metal Catalyst System | Typical Reactions | Reference |
| Rhodium(II) Acetate (B1210297) [Rh₂(OAc)₄] | Cyclopropanation, C-H Insertion, Ylide Formation | researchgate.netrsc.org |
| Copper(I) and Copper(II) complexes | Cyclopropanation, [3+2] Cycloaddition | rsc.org |
| Palladium(0) and Palladium(II) complexes | Cross-coupling via carbene migratory insertion | nih.govchemrevlett.com |
| Iridium and Ruthenium complexes | C-H activation, Rearrangements | nih.govrsc.org |
Singlet and Triplet State Carbene Reactivity Profiles and Interconversions
Carbenes exist in two electronic spin states: singlet and triplet. byjus.com Butylcarbene generated from this compound can adopt either state, and their reactivities are distinctly different. libretexts.orgresearchgate.net
Singlet Butylcarbene : In the singlet state, the two non-bonding electrons are spin-paired in a single sp²-hybridized orbital, leaving a vacant p-orbital. It behaves as both a nucleophile (due to the lone pair) and an electrophile (due to the empty orbital). Singlet carbenes typically undergo concerted reactions. For example, in cyclopropanation with an alkene, the reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane (B1198618) product. libretexts.orgyoutube.com
Triplet Butylcarbene : The triplet state is the ground state for most simple alkylcarbenes. byjus.com Here, the two non-bonding electrons are unpaired and reside in different orbitals. It behaves like a diradical. Reactions involving triplet carbenes are typically stepwise and non-stereospecific. In cyclopropanation, the triplet carbene adds to the alkene in a stepwise manner, forming a diradical intermediate that has time to undergo bond rotation before ring closure, leading to a mixture of stereoisomeric products. youtube.com
The transition from the typically initially formed singlet state to the more stable triplet state is known as intersystem crossing (ISC) . youtube.comarxiv.org This process involves a change in the spin state of an electron. chemrxiv.org The rate of intersystem crossing relative to the rate of the carbene's reaction with a substrate can determine the reaction's stereochemical outcome. nih.gov In the gas phase or in non-coordinating solvents, this crossing can be very fast, leading to triplet reactivity. byjus.com
Table 3: Comparison of Singlet and Triplet Butylcarbene Reactivity
| Feature | Singlet Butylcarbene | Triplet Butylcarbene |
| Spin State | Electrons paired (total spin = 0) | Electrons unpaired (total spin = 1) |
| Geometry | Bent (sp² hybridized) | Bent or linear (diradical character) |
| Reactivity | Concerted, stereospecific reactions | Stepwise, non-stereospecific (radical-like) reactions |
| Example | Stereospecific cyclopropanation | Non-stereospecific cyclopropanation |
[3+2] Cycloaddition Reactions of this compound
This compound, as a 1,3-dipole, can participate in [3+2] cycloaddition reactions (also known as Huisgen cycloadditions) with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orguchicago.edu
Concerted vs. Stepwise Mechanistic Discourses
The mechanism of the 1,3-dipolar cycloaddition has been a subject of significant discussion, with two primary pathways proposed: a concerted mechanism and a stepwise mechanism. fu-berlin.de
Concerted Mechanism : Proposed by Rolf Huisgen, this mechanism involves a single, pericyclic transition state where all bonds are formed and broken simultaneously, though not necessarily synchronously. wikipedia.orgorganic-chemistry.orgfu-berlin.desci-rad.com The reaction is described as a [π4s + π2s] cycloaddition, proceeding through a six-electron, aromatic-like transition state. organic-chemistry.org This model is supported by the high degree of stereospecificity observed in many 1,3-dipolar cycloadditions, where the stereochemistry of the dipolarophile is retained in the product. wikipedia.org Frontier Molecular Orbital (FMO) theory is often used to rationalize the regioselectivity and reactivity in these concerted reactions. uni-muenchen.denih.gov
Stepwise Mechanism : An alternative mechanism, proposed by Firestone, involves the formation of a discrete diradical or zwitterionic intermediate. fu-berlin.de While the concerted mechanism is now widely accepted for most thermal 1,3-dipolar cycloadditions, evidence for stepwise pathways exists, particularly in reactions involving highly polarized reactants, metal catalysts, or photochemical activation. uni-muenchen.deacs.org For instance, computational studies on the reactions of some diazoalkanes with electron-deficient enamines have shown that a stepwise pathway through a zwitterionic intermediate can be significantly lower in energy than the concerted path. uni-muenchen.de The polarity of the solvent can also influence the mechanism, with polar solvents potentially stabilizing charged intermediates and favoring a stepwise route. acs.org
For this compound, the specific mechanism can depend on the reaction partner and conditions, but it is generally expected to follow the concerted pathway in simple thermal reactions with unactivated alkenes and alkynes. wikipedia.orgfu-berlin.de
Frontier Molecular Orbital (FMO) Theory in Selectivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the reactivity and selectivity of chemical reactions, including those involving diazoalkanes like this compound. fiveable.menumberanalytics.com This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu The feasibility and pathway of a reaction are largely determined by the energy gap and symmetry of these frontier orbitals. numberanalytics.comlibretexts.org
In the context of this compound, which decomposes to form a butylcarbene intermediate, FMO theory helps rationalize the outcomes of its subsequent reactions, such as cycloadditions and C-H insertions. The carbene can act as either a nucleophile (utilizing its HOMO) or an electrophile (utilizing its LUMO). The nature of the substrate's frontier orbitals determines which interaction will be dominant.
HOMO-LUMO Interaction: The reactivity is governed by the interaction between the HOMO of one reactant and the LUMO of the other. wikipedia.org A smaller energy gap between the HOMO and LUMO leads to a more favorable interaction and a faster reaction. numberanalytics.com
Predicting Selectivity: FMO theory can predict regioselectivity and stereoselectivity. numberanalytics.comnumberanalytics.com For instance, in a cycloaddition reaction, the coefficients of the atomic orbitals in the HOMO and LUMO of the carbene and the substrate determine the preferred orientation of attack, leading to a specific regioisomer. wikipedia.orgnih.gov Similarly, the spatial arrangement of these orbitals influences the stereochemical outcome, such as endo/exo selectivity. fiveable.me
Quantum chemical calculations are often employed to determine the energies and shapes of the frontier orbitals for the specific reactants, allowing for a quantitative prediction of reaction selectivity. taylorandfrancis.com
Diastereoselective and Regioselective Outcomes
The reactions of this compound, particularly those involving the corresponding butylcarbene generated via catalysis, often proceed with notable selectivity. Regioselectivity refers to the preference for bond formation at one position over another, while diastereoselectivity refers to the preference for the formation of one diastereomer over another. libretexts.orgsaskoer.ca
Regioselectivity: In intermolecular C-H insertion reactions, the carbene derived from this compound shows a preference for insertion into C-H bonds that are electronically activated and sterically accessible. rsc.orgnih.gov The general order of reactivity for C-H bonds is tertiary > secondary > primary, due to the stabilizing effect of alkyl groups on the transition state. However, steric hindrance around a tertiary C-H bond can favor insertion into a less-substituted but more accessible secondary position. nih.gov For example, in reactions with alkanes, the choice between different C-H bonds is a fine balance between these electronic and steric factors. youtube.com
Diastereoselectivity: Diastereoselectivity is prominent in reactions where new stereocenters are formed, such as in the cyclopropanation of alkenes. In a palladium-catalyzed cyclopropanation using diazobutane, a high preference for the trans diastereomer of the resulting silyl (B83357) cyclopropane has been observed, with diastereoselectivities reaching up to 10:1. nih.gov This selectivity is controlled by the steric interactions in the transition state, where the bulky butyl group and the substituent on the alkene orient themselves to minimize steric repulsion, favoring the formation of the thermodynamically more stable trans product. molaid.compharmacy180.com The choice of catalyst and ligands can significantly influence the degree of diastereoselectivity by modifying the steric environment of the reactive intermediate. msu.edu
| Reaction Type | Substrate | Catalyst | Selectivity Outcome | Reference |
| Cyclopropanation | Alkenyl Silane | Pd(OAc)₂ | High trans diastereoselectivity (up to 10:1) | nih.gov |
| C-H Insertion | Alkanes | Rhodium(II) carboxylates | Preferential insertion at sterically accessible secondary C-H bonds over more hindered tertiary C-H bonds | nih.gov |
Carbon-Hydrogen (C-H) Insertion Reactions
The generation of carbenes from diazoalkanes like this compound enables the direct functionalization of otherwise unreactive C-H bonds. This transformation is a powerful tool in organic synthesis for forming new carbon-carbon bonds.
Intramolecular C-H Functionalization
When a suitable C-H bond is present within the same molecule that generates the carbene, an intramolecular C-H insertion can occur. dtic.mil These reactions are synthetically valuable as they provide a direct route to cyclic compounds. The formation of five-membered rings is often favored due to the thermodynamic stability of the corresponding six-membered ring-like transition state. libretexts.org For carbenes generated from diazoalkanes, intramolecular C-H insertion can lead to the construction of cyclopentane (B165970) ring systems with high selectivity. mdpi.comresearchgate.net The regioselectivity of the insertion is typically governed by the proximity of the C-H bond to the carbene center and the electronic nature of that bond (e.g., allylic or benzylic positions are more reactive). mdpi.com
Intermolecular C-H Insertion into Organic Substrates
Intermolecular C-H insertion involves the reaction of a carbene from this compound with a C-H bond of a separate substrate molecule. rsc.org This process is more challenging than its intramolecular counterpart due to issues of reactivity and selectivity among multiple potential reaction sites on the substrate. researchgate.net Catalysts, typically based on rhodium or copper, are essential for controlling the reaction. rsc.orgnih.gov Donor/acceptor carbenes are generally more selective, but even for donor/donor carbenes derived from diazoalkanes, functionalization of activated C-H bonds (e.g., those adjacent to heteroatoms or in benzylic/allylic positions) can be achieved. rsc.orgnih.gov For instance, the reaction of a carbene with tetrahydrofuran (B95107) often results in selective insertion into the C-H bond at the α-position to the oxygen atom. mdpi.com
Catalytic Approaches for C-H Activation (e.g., Iron-Catalysis)
While rhodium and copper complexes are traditional catalysts for carbene transfer reactions, there is growing interest in using more abundant and less toxic metals like iron. researchgate.net Iron complexes, particularly iron porphyrins and those with specific nitrogen-based ligands, have emerged as effective catalysts for C-H functionalization reactions with diazoalkanes. mdpi.comresearchgate.net These iron catalysts can mediate both intramolecular and intermolecular C-H insertions. mdpi.com For example, iron phthalocyanine (B1677752) complexes have been used for intramolecular cyclizations to form cyclopentane rings. mdpi.com In intermolecular reactions, iron porphyrin catalysts have been shown to functionalize the C-H bonds of substrates like cyclohexane (B81311) and tetrahydrofuran. mdpi.com The development of chiral iron-based catalysts has also enabled enantioselective C-H insertion reactions, demonstrating the potential of iron to replace precious metals in these transformations. nih.govnankai.edu.cn
| Reaction Type | Substrate | Catalyst System | Product Type | Reference |
| Intramolecular C-H Insertion | Diazoalkane with alkyl chain | Iron Phthalocyanin Complex | Cyclopentane derivative | mdpi.com |
| Intermolecular C-H Insertion | Cyclohexane | Fe(TPP)Cl | Alkylated cyclohexane | mdpi.com |
| Intermolecular C-H Insertion | Tetrahydrofuran | Fe(TPP)Cl | 2-Substituted tetrahydrofuran | mdpi.com |
| Asymmetric C-H Functionalization | Indoles | Chiral Spiro Bisoxazoline-Iron Complex | Chiral Indole Derivative | nankai.edu.cn |
Homologation Reactions via this compound
Homologation is a chemical reaction that extends a carbon chain by a specific repeating unit, often a methylene (B1212753) (-CH₂) group. wikipedia.orguniroma1.it Diazoalkanes are classic reagents for the one-carbon homologation of carbonyl compounds. arkat-usa.org In the case of this compound, it can be used to achieve a formal "butyl-homologation," although the mechanism typically involves the insertion of the butylidene group followed by rearrangement.
The most common homologation reaction involving diazoalkanes is the reaction with aldehydes and ketones. researchgate.netnih.gov The nucleophilic carbon of this compound attacks the electrophilic carbonyl carbon. Following the loss of nitrogen gas, the resulting intermediate can rearrange to form an epoxide or, more commonly, undergo a 1,2-hydride or 1,2-alkyl shift to yield a homologated ketone or aldehyde. masterorganicchemistry.com
A notable example is the scandium-catalyzed carbon insertion into an aldehyde's formyl C-H bond. The reaction of an aldehyde with 2-diazobutane (B14486359) in the presence of scandium(III) triflate (Sc(OTf)₃) efficiently produces the corresponding sec-butyl ketone, demonstrating a controlled homologation process. acs.org This type of reaction is an alternative to the classical Arndt-Eistert synthesis, which is used for homologating carboxylic acids. organic-chemistry.orgnrochemistry.com
| Reaction Type | Substrate | Reagent | Catalyst | Product | Reference |
| Carbonyl Homologation | Aldehyde | 2-Diazobutane | Sc(OTf)₃ | sec-Butyl Ketone | acs.org |
| Arndt-Eistert Synthesis (General) | Acid Chloride | Diazomethane (B1218177) | Ag₂O or heat | Homologated Carboxylic Acid | masterorganicchemistry.comorganic-chemistry.org |
Arndt-Eistert Homologation Analogs
The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids, traditionally involving diazomethane. organic-chemistry.orgscribd.comslideshare.net Analogs of this reaction using this compound provide a route to β-branched carboxylic acids and their derivatives. The core of this transformation is the Wolff rearrangement of an α-diazoketone intermediate. organic-chemistry.orgscribd.comslideshare.net
The mechanism commences with the acylation of this compound by an activated carboxylic acid, such as an acid chloride, to form a β-alkyl-α-diazoketone. This intermediate can be stable enough for isolation and purification. organic-chemistry.org The crucial step is the Wolff rearrangement, which can be induced thermally, photochemically, or, most commonly, through catalysis by metal salts, such as silver(I) oxide. organic-chemistry.orgscribd.com The catalyst facilitates the expulsion of dinitrogen gas from the diazoketone, leading to the formation of a highly reactive carbene. This is followed by a 1,2-alkyl shift, where the butyl group migrates to the carbene carbon, generating a ketene (B1206846) intermediate. scribd.com This ketene is then trapped by a nucleophile present in the reaction mixture. For instance, water leads to a homologous carboxylic acid, alcohols produce esters, and amines yield amides. organic-chemistry.org The use of this compound in this sequence allows for the synthesis of β-butyl substituted carbonyl compounds, which are valuable building blocks in organic synthesis.
Roskamp-Type Reactions with Aldehydes and Ketones
The Roskamp reaction describes the Lewis acid-catalyzed reaction of a diazo compound with an aldehyde or ketone to produce a β-keto ester or a related dicarbonyl compound. mdpi.comwikipedia.org While often exemplified with α-diazoesters, the principles extend to reactions involving this compound, leading to the formation of α-butyl ketones.
The reaction is initiated by the activation of the carbonyl compound by a Lewis acid, which enhances its electrophilicity. wikipedia.org The nucleophilic carbon of this compound then attacks the activated carbonyl carbon. wikipedia.org This is followed by the loss of the diazo group as nitrogen gas and a subsequent 1,2-hydride or alkyl shift. In the context of this compound reacting with an aldehyde, this process would lead to the formation of a ketone with an additional butyl group adjacent to the carbonyl.
The choice of Lewis acid catalyst, such as tin(II) chloride (SnCl₂), boron trifluoride (BF₃), or germanium(II) chloride (GeCl₂), is crucial for the reaction's success, influencing both yield and selectivity. mdpi.comwikipedia.org The reaction conditions are generally mild, which is advantageous for preventing side reactions and accommodating various functional groups. wikipedia.org Mechanistic studies indicate that aliphatic aldehydes tend to be more reactive than aromatic aldehydes in this transformation. wikipedia.org
Metal Carbenoid Chemistry with this compound Precursors
The decomposition of diazoalkanes like this compound can be mediated by transition metals to form metal-carbene complexes, often referred to as carbenoids. acsgcipr.orgu-tokyo.ac.jp These intermediates exhibit unique reactivity, distinct from free carbenes, and are central to a wide array of synthetic transformations. u-tokyo.ac.jp
Formation and Characterization of Organometallic Diazoalkane Complexes
Organometallic complexes involving diazoalkanes are typically formed in situ by reacting a diazo compound with a suitable metal precursor. u-tokyo.ac.jp Metals such as rhodium, copper, palladium, and ruthenium are commonly employed. acsgcipr.orgu-tokyo.ac.jp The diazoalkane donates electron density to the metal center, leading to the formation of a metal-diazoalkane adduct. Subsequent loss of dinitrogen from this adduct generates the metal carbenoid. u-tokyo.ac.jp
The characterization of these transient species is often challenging due to their high reactivity. However, spectroscopic techniques, such as NMR and IR spectroscopy, can provide insights into their structure and bonding. utc.edu For instance, the coordination of the diazoalkane to the metal can be inferred from changes in the characteristic stretching frequencies of the N-N bond in the IR spectrum. Computational methods, like Density Functional Theory (DFT), are also invaluable for modeling the structures and energetics of these complexes and their subsequent reaction pathways. u-tokyo.ac.jp
Mechanistic Aspects of Migratory Insertion Reactions
A key reaction pathway for metal carbenoids is migratory insertion, where a ligand on the metal center migrates to the carbene carbon. rsc.orgnih.gov In the context of a butyl carbenoid derived from this compound, this can involve the migration of various groups. For example, in reactions catalyzed by platinum or palladium, the oxidative addition of a B-B, Si-Si, or Sn-Sn bond to the metal center can be followed by the formation of a metal carbene. A subsequent migratory insertion of a boryl, silyl, or stannyl (B1234572) group onto the carbene carbon, followed by reductive elimination, can lead to the formation of gem-diboryl, -disilyl, or -distannyl alkanes. nih.gov
The mechanism of these insertion reactions is thought to proceed through a series of well-defined steps: coordination of the diazoalkane, formation of the metal carbenoid, migratory insertion, and finally, reductive elimination to regenerate the catalyst and release the product. nih.gov The specific pathway and the nature of the intermediates can be influenced by the metal, the ligands, and the reaction conditions.
Influence of Ligand Design on Metal Carbenoid Reactivity
The ligands coordinated to the metal center play a critical role in modulating the reactivity and selectivity of the resulting carbenoid. numberanalytics.comrsc.org Both the electronic and steric properties of the ligands can have a profound impact. rsc.org
Electron-donating ligands can increase the electron density on the metal center, which can, in turn, stabilize the electrophilic carbene carbon through back-bonding. u-tokyo.ac.jp Conversely, electron-withdrawing ligands can enhance the electrophilicity of the carbenoid, potentially increasing its reactivity towards certain substrates. u-tokyo.ac.jputc.edu For example, in rhodium-catalyzed reactions, phosphine (B1218219) ligands are widely used to tune the catalyst's properties. numberanalytics.com More electron-rich phosphine ligands can lead to more reactive catalysts. nih.gov
The steric bulk of the ligands is also a crucial factor, particularly in controlling stereoselectivity in asymmetric catalysis. acsgcipr.org Chiral ligands create a chiral environment around the metal center, which can differentiate between prochiral faces of a substrate or control the orientation of the incoming reactants, leading to the preferential formation of one enantiomer or diastereomer. acsgcipr.orgnih.gov For instance, the use of chiral bisoxazoline (BOX) ligands has been successful in inducing enantioselectivity in metal-catalyzed cyclopropanation reactions. acsgcipr.org The design of mixed-ligand complexes, where both chiral and achiral ligands are present, has also been explored as a strategy to fine-tune catalyst selectivity. nih.gov
Rearrangement Pathways of Intermediates Derived from this compound
The butyl carbene generated from the decomposition of this compound is a high-energy intermediate that can undergo various rearrangement reactions. These rearrangements often compete with intermolecular reactions and are a significant aspect of the chemistry of diazoalkanes.
One common rearrangement is the 1,2-hydride shift. In this process, a hydrogen atom from the carbon adjacent to the carbene center migrates to the carbene carbon, leading to the formation of an alkene. For 1-butylcarbene, a 1,2-hydride shift would result in the formation of 1-pentene. Another possibility is a 1,2-alkyl shift, though this is generally less favorable than a hydride shift if a hydrogen is available on the adjacent carbon.
In certain contexts, more complex rearrangements can occur. For instance, in the Wolff rearrangement discussed earlier, a 1,2-alkyl shift is the key step that leads to the formation of a ketene. scribd.com The specific rearrangement pathway that is favored can depend on the reaction conditions (e.g., thermal, photochemical, or metal-catalyzed decomposition) and the presence of other reactive species. For example, irradiation of 1,2-diphenyl-1-diazobutane has been shown to yield isomeric stilbenes via a singlet-state 1,2-H shift and 1,1-diphenyl-1-butene via a triplet-state 1,2-phenyl shift, highlighting the influence of the carbene's spin state on its rearrangement pathways. ucla.edu
Wolff Rearrangement and Analogous Transformations
The Wolff rearrangement is a well-established reaction in organic chemistry where an α-diazocarbonyl compound is converted into a ketene, typically through thermal, photochemical, or metal-catalyzed decomposition. libretexts.orgwikipedia.org This reaction involves the loss of dinitrogen (N₂) and a concurrent 1,2-rearrangement. wikipedia.orglibretexts.org The resulting ketene is a versatile intermediate that can be trapped by various nucleophiles. organic-chemistry.org
It is crucial to note that the classical Wolff rearrangement is specifically a reaction of α-diazocarbonyl compounds, such as α-diazoketones. organic-chemistry.orgjk-sci.com this compound (C₄H₈N₂) lacks the adjacent carbonyl group necessary for this transformation. ontosight.ai Therefore, it does not undergo the Wolff rearrangement in its strict definition.
However, analogous transformations occur upon the decomposition of simple diazoalkanes like this compound. The loss of dinitrogen from this compound generates a highly reactive intermediate known as butylcarbene. rsc.org This carbene readily undergoes subsequent reactions, the most common of which are intramolecular 1,2-shifts. tuni.fi Depending on the structure of the diazoalkane, either a hydrogen atom (1,2-hydride shift) or an alkyl group (1,2-alkyl shift) migrates to the carbene carbon, leading to the formation of a stable alkene. tuni.fiwikipedia.org This 1,2-shift is the primary rearrangement pathway for non-carbonyl-stabilized carbenes and is mechanistically analogous to the rearrangement step in the Wolff reaction.
Other Intramolecular Rearrangements of Butylcarbenes
Upon its formation from this compound or other precursors, butylcarbene can undergo several competing intramolecular rearrangements. The primary pathways are 1,2-hydride shifts and intramolecular carbon-hydrogen (C-H) bond insertion. rsc.orgresearchgate.net The distribution of products is influenced by factors such as the carbene's electronic state (singlet or triplet) and the reaction conditions. researchgate.net
Singlet carbenes are known to undergo concerted intramolecular C-H insertion reactions, while 1,2-migrations are also common. researchgate.net Detailed studies on the reactivity of butylcarbene have been conducted by generating it from alternative precursors, such as the photolysis of phenanthrene-based compounds, to avoid potential side reactions from excited states of diazo precursors. rsc.orgresearchgate.net
One such study investigated the products formed from the photolysis of a butylcarbene precursor (22). The primary rearrangement products observed were 1-butene (B85601) (24), resulting from a 1,2-shift, and ethylcyclopropane (B72622) (23), the product of intramolecular C-H insertion. rsc.org The relative yields of these products provide insight into the preferred reaction pathways of the butylcarbene intermediate.
| Product | Rearrangement Type | Observed Ratio |
|---|---|---|
| 1-Butene | 1,2-Hydride/Propyl Shift | ~75% |
| Ethylcyclopropane | Intramolecular C-H Insertion | ~25% |
The data indicates that for butylcarbene, the 1,2-shift to form the corresponding alkene is the major pathway, favored over the C-H insertion pathway by a ratio of approximately 3:1. rsc.org These rearrangements, particularly 1,2-hydride and 1,2-alkyl shifts, are driven by the formation of a more stable species (an alkene) from the high-energy carbene intermediate. libretexts.orgwwnorton.comlumenlearning.com
Nucleophilic and Electrophilic Reactivity Profiles of this compound
Diazoalkanes, including this compound, are considered ambiphilic molecules, capable of acting as both nucleophiles and electrophiles depending on the reacting partner. uni-muenchen.de This dual reactivity stems from their electronic structure, which can be represented by several resonance contributors.
Nucleophilic Reactivity
The nucleophilicity of this compound is centered on its terminal carbon atom. One of the principal resonance structures places a lone pair of electrons and a formal negative charge on this carbon, making it a potent C-nucleophile. masterorganicchemistry.com Consequently, this compound reacts with a variety of electrophiles at this carbon center. uni-muenchen.de
Common reactions highlighting the nucleophilic character of diazoalkanes include:
Protonation: Reaction with strong acids leads to protonation at the carbon atom, forming a diazonium ion which can then undergo further reactions. masterorganicchemistry.com
Reaction with Carbonyl Compounds: Diazoalkanes can react with highly electrophilic carbonyls, such as those in acid halides, in the first step of reactions like the Arndt-Eistert synthesis. masterorganicchemistry.com
Electrophilic Reactivity
Conversely, this compound can behave as an electrophile. In this role, the terminal nitrogen atom is the site of attack for strong nucleophiles. uni-muenchen.de This type of reaction is often referred to as an azo coupling. uni-muenchen.de While diazoalkanes are electrophilic, they are significantly weaker electrophiles compared to species like diazonium salts. uni-muenchen.de
Examples of reactions where diazoalkanes exhibit electrophilic behavior include:
Reaction with Organolithium Reagents: Strong carbanionic nucleophiles, such as 1,4-dilithio-1,3-dienes, have been shown to attack diazo compounds, where the diazo compound functions as the electrophile. nih.gov
Reaction with Enamines and Ylides: Kinetic studies have demonstrated that strong, neutral nucleophiles like enamines and sulfonium (B1226848) ylides react with diazoalkanes by attacking the terminal nitrogen atom. uni-muenchen.de
The dual reactivity profile of this compound is summarized in the table below.
| Reactivity Profile | Reactive Site on this compound | Type of Reacting Partner | Example Reactant Class |
|---|---|---|---|
| Nucleophile | Carbon Atom | Electrophile | Strong Acids, Acid Halides masterorganicchemistry.com |
| Electrophile | Terminal Nitrogen Atom | Nucleophile | Organolithium Reagents, Enamines, Ylides uni-muenchen.denih.gov |
Advanced Spectroscopic and Computational Elucidation of 1 Diazobutane and Its Intermediates
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular features of 1-diazobutane and tracking its transformations. Each technique offers unique insights into different aspects of the molecule and its reaction intermediates.
Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups within a molecule. For diazo compounds, the asymmetric stretching vibration (νas) of the C=N=N group is particularly informative. This vibration gives rise to a strong absorption band in a relatively uncongested region of the IR spectrum, typically between 2000 and 2200 cm⁻¹. rsc.orgarxiv.org The exact position of this band is sensitive to the local electronic environment, making it a useful probe for studying intermolecular interactions such as hydrogen bonding. rsc.org
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Reference |
| Diazo (C=N=N) | Asymmetric Stretch (νas) | 2000 - 2200 | rsc.orgarxiv.org |
| N₂S | N-N Stretch | 2040.2 | vscht.cz |
This table presents typical IR absorption regions for diazo and related groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and probing the electronic structure of molecules.
¹H NMR: The ¹H NMR spectrum of this compound would provide information about the different proton environments in the butyl chain. Protons on the carbon adjacent to the diazo group (α-protons) would exhibit a characteristic chemical shift influenced by the electron-withdrawing nature of the diazo group. huji.ac.il Based on data for similar structures, the α-protons would likely appear further downfield compared to the other methylene (B1212753) and methyl protons in the butyl chain. oregonstate.edu
¹³C NMR: The ¹³C NMR spectrum is particularly useful for identifying the diazo carbon. This carbon is typically shielded and appears at an unusually high field compared to other sp² hybridized carbons. capes.gov.br For instance, the diazo carbon in diazomethane (B1218177) has a chemical shift of 23.4 ppm. spectrabase.com In this compound, one would expect to see four distinct signals corresponding to the four non-equivalent carbon atoms of the butyl group, with the carbon attached to the diazo group having a characteristic upfield shift.
¹⁵N NMR: ¹⁵N NMR spectroscopy directly probes the nitrogen nuclei of the diazo group, offering valuable insights into its electronic structure. In diazo compounds, the terminal nitrogen (Nβ) is generally deshielded relative to the central nitrogen (Nα). capes.gov.br This is contrary to what might be expected based on simple charge arguments but is a consistent feature in these systems. capes.gov.br The chemical shifts for diazo groups typically fall in the range of 230 to 445 ppm. science-and-fun.de
| Nucleus | Position | Expected Chemical Shift (ppm) | Key Features | Reference |
| ¹H | α-CH₂ | Downfield relative to other CH₂ groups | Influenced by the electron-withdrawing diazo group. | huji.ac.iloregonstate.edu |
| ¹³C | Diazo Carbon (C1) | Upfield (~20-50 ppm) | Highly shielded compared to typical sp² carbons. | capes.gov.brspectrabase.com |
| ¹⁵N | Nα (central) | More shielded | capes.gov.brscience-and-fun.de | |
| ¹⁵N | Nβ (terminal) | More deshielded | capes.gov.brscience-and-fun.de |
This table summarizes the expected NMR spectroscopic features for this compound based on data from analogous compounds.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Diazo compounds typically exhibit characteristic absorptions in the UV-Vis region which are responsible for their color. psu.edu The photolysis of diazo compounds, initiated by the absorption of UV or visible light, leads to the formation of highly reactive carbene intermediates. tuni.fi The study of these photochemical processes often involves investigating the excited state dynamics, which can lead to various reaction pathways, including rearrangements and insertions. tuni.firesearchgate.net The quantum yields of these photochemical reactions can be influenced by the solvent and the structure of the diazo compound. tuni.fi The photochemistry of related systems like bicyclo[1.1.0]butanes has also been explored, revealing complex strain-release reactions. rsc.org
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. spectroscopyeurope.com The photolysis or thermolysis of this compound can lead to the formation of radical intermediates. tuni.fi EPR spectroscopy would be instrumental in identifying and studying these transient radical species. spectroscopyeurope.comyork.ac.uk By analyzing the g-factor and hyperfine coupling constants in the EPR spectrum, detailed information about the structure, electronic environment, and delocalization of the unpaired electron in the radical intermediate can be obtained. scielo.org.mxnih.gov This technique is crucial for understanding the mechanisms of radical-driven reactions. spectroscopyeurope.com
Many of the intermediates in the reactions of this compound, such as carbenes and radicals, are extremely short-lived. tuni.fi Time-resolved spectroscopic techniques are essential for studying these transient species on their natural timescales, which can range from femtoseconds to milliseconds. york.ac.ukuni-regensburg.de Techniques like laser flash photolysis allow for the generation of the intermediate with a short laser pulse (pump) and subsequent monitoring of its spectral evolution with another probe pulse. york.ac.uknih.gov This provides kinetic data on the formation and decay of intermediates, as well as their absorption spectra, enabling their identification and the elucidation of reaction mechanisms. york.ac.ukcore.ac.uk
Computational Chemistry for Electronic Structure and Reactivity
Computational chemistry serves as a powerful complement to experimental studies, providing detailed insights into the electronic structure, stability, and reactivity of molecules and their intermediates. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate the geometries, energies, and spectroscopic properties of this compound and its derivatives. mdpi.com
Computational studies can help to:
Predict and interpret spectroscopic data, such as IR frequencies and NMR chemical shifts. arxiv.org
Investigate the potential energy surfaces of reactions involving this compound, identifying transition states and reaction pathways. mdpi.com
Analyze the electronic structure of transient intermediates like carbenes, helping to understand their reactivity and selectivity. researchgate.net
Probe the influence of substituents and solvent effects on the reactivity of this compound. nih.govmdpi.com
By combining experimental spectroscopic data with computational models, a comprehensive understanding of the chemical behavior of this compound and its intermediates can be achieved.
Density Functional Theory (DFT) Applications to Diazoalkanes and Carbenes
Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the electronic structure and reactivity of diazoalkanes, such as this compound, and their corresponding carbene intermediates. wikipedia.org This method allows for the calculation of ground-state electronic properties by using the electron density as the fundamental variable, offering a balance between computational cost and accuracy that is well-suited for these often transient and reactive species. wikipedia.orgmdpi.com
DFT calculations are routinely employed to determine optimized molecular geometries, vibrational frequencies, and the energies of stationary points on the potential energy surface, including reactants, products, and transition states. mdpi.comyoutube.com For diazoalkanes, DFT studies provide insights into the C-N-N bonding arrangement and the electronic distribution, which are crucial for understanding their stability and reactivity patterns. rsc.org In the case of the carbene intermediates generated from diazoalkanes, such as the butylcarbene that would result from this compound, DFT is instrumental in predicting the geometries and relative energies of the different possible spin states (singlet and triplet). chemrxiv.orgnih.gov
The choice of the functional and basis set is critical for the accuracy of DFT calculations. mdpi.comudg.edu Various functionals, ranging from generalized gradient approximation (GGA) functionals to hybrid functionals that incorporate a portion of exact Hartree-Fock exchange, have been benchmarked for their performance in describing diazo compounds and carbenes. nih.gov For instance, studies on diarylcarbenes have shown that hybrid functionals like B3LYP-D3 can provide singlet-triplet energy gaps that are in good agreement with experimental data. nih.gov The selection of an appropriate basis set, which describes the atomic orbitals, is also crucial for obtaining reliable results. udg.edu
| Category | Examples | Typical Application/Notes |
|---|---|---|
| Hybrid Functionals | B3LYP, B3LYP-D3, PBE0, M06-2X | Widely used for geometry optimizations and energy calculations. B3LYP-D3 includes dispersion corrections, which can be important for intermolecular interactions. M06-2X is often used for kinetics and thermochemistry. rsc.orgnih.govresearchgate.net |
| GGA Functionals | PBE, BP86, OPBE | Often used for solid-state systems but also applied to molecular systems. OPBE has shown good performance for spin-state energetics in transition metal complexes, a related field. nih.gov |
| Pople Style Basis Sets | 6-31G(d), 6-311+G(d,p) | A common choice offering a good compromise between accuracy and computational cost. The addition of polarization (d,p) and diffuse (+) functions is important for accurately describing bonding and non-bonding electrons. preprints.org |
| Dunning-Type Basis Sets | cc-pVDZ, aug-cc-pVTZ | Correlation-consistent basis sets designed for systematically converging towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions. |
| Ahlrichs-Type Basis Sets | def2-SVP, def2-TZVP | Provide a good balance of accuracy and efficiency across the periodic table. Often used in conjunction with dispersion corrections. researchgate.net |
Molecular Electron Density Theory (MEDT) for Reaction Analysis
Molecular Electron Density Theory (MEDT) offers an alternative perspective to traditional orbital-based models for analyzing chemical reactivity. mdpi.com Proposed by Luis R. Domingo, MEDT posits that the changes in electron density, rather than frontier molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.combenthamscience.com This theory has been successfully applied to understand the mechanisms of various organic reactions, including the [3+2] cycloaddition reactions characteristic of diazoalkanes like this compound. preprints.orgmdpi.com
Within the MEDT framework, reactivity is analyzed using tools that probe the electron density, such as the Electron Localization Function (ELF) and Quantum Theory of Atoms in Molecules (QTAIM). benthamscience.com The ELF provides a visual representation of electron pair localization, allowing for the characterization of bonding changes along a reaction pathway. mdpi.com By analyzing the sequence of bond formation and breaking, MEDT can determine whether a mechanism is concerted or stepwise and can quantify the asynchronicity of bond formation. nih.gov
A key aspect of MEDT is the analysis of the Global Electron Density Transfer (GEDT) at the transition state, which quantifies the net charge transfer between the reacting species. luisrdomingo.com This analysis helps to classify reactions as non-polar, polar, or ionic. luisrdomingo.com Conceptual DFT indices are also integral to MEDT analysis, providing quantitative measures of the electrophilic and nucleophilic character of reactants.
| Concept/Index | Description | Significance in Reaction Analysis |
|---|---|---|
| Electron Localization Function (ELF) | A function of the electron density that maps regions of high electron pair probability. mdpi.com | Used to visualize chemical bonds, lone pairs, and the formation/breaking of bonds along a reaction coordinate, revealing the detailed mechanism. nih.gov |
| Conceptual DFT (CDFT) | Uses derivatives of the energy with respect to the number of electrons to define global reactivity indices. benthamscience.com | Predicts the nucleophilic/electrophilic character of reactants and the polar nature of a reaction. preprints.org |
| Electrophilicity Index (ω) | A CDFT index that quantifies the global electrophilic nature of a molecule. luisrdomingo.com | Helps to predict the direction of charge transfer and reactivity in polar reactions. |
| Nucleophilicity Index (N) | A CDFT index that quantifies the global nucleophilic nature of a molecule. luisrdomingo.com | Complements the electrophilicity index to provide a complete picture of polar reactivity. |
| Global Electron Density Transfer (GEDT) | The net charge transferred from the nucleophile to the electrophile at the transition state. luisrdomingo.com | Quantifies the polarity of a reaction. GEDT values >0.2 electrons are indicative of polar processes. |
Analysis of Frontier Molecular Orbitals (FMOs) and Orbital Interactions
For decades, Frontier Molecular Orbital (FMO) theory has been the dominant model for explaining the reactivity and selectivity of pericyclic reactions, including the 1,3-dipolar cycloadditions of diazoalkanes. researchgate.netimperial.ac.uk The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. chadsprep.commasterorganicchemistry.com For this compound acting as a 1,3-dipole, its reactivity is rationalized by considering the interactions of its frontier orbitals with the frontier orbitals of a dipolarophile (e.g., an alkene or alkyne).
The reactivity of diazoalkanes is often described as "ambiphilic," as they can react with both electron-rich and electron-deficient partners. researchgate.net This is explained within FMO theory by the relative energies of the HOMO and LUMO. The interaction can be either HOMO(diazoalkane)-LUMO(dipolarophile) or LUMO(diazoalkane)-HOMO(dipolarophile) controlled, depending on which pair of orbitals is closer in energy.
However, a more detailed analysis of the molecular orbitals of diazoalkanes reveals a complexity not always captured by simple FMO models. It has been shown computationally that for some acceptor-substituted diazoalkanes, the orbital typically considered the LUMO (the π orbital of the heteropropargyl system) is actually the LUMO+1. nih.gov The true LUMO is the perpendicular π*N=N orbital. nih.gov This finding has significant implications, suggesting that nucleophilic attack can occur at two different orbitals, potentially leading to different reaction pathways (e.g., concerted cycloaddition vs. stepwise processes). nih.gov For a simple alkyl-substituted diazoalkane like this compound, the precise ordering and energies of these orbitals would dictate its reactivity with different substrates.
| Orbital | Description | Role in Reactions of this compound |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital containing electrons. chadsprep.com | Donates electrons when this compound acts as a nucleophile. The interaction with the LUMO of an electron-deficient dipolarophile is key. researchgate.net |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital without electrons. chadsprep.com | Accepts electrons when this compound acts as an electrophile. The interaction with the HOMO of an electron-rich dipolarophile is important. nih.gov |
| FMO Energy Gap | The energy difference between the interacting HOMO and LUMO. | A smaller energy gap leads to a stronger interaction and generally a faster reaction. |
| LUMO vs. LUMO+1 | In some diazoalkanes, two low-lying unoccupied orbitals exist: πN=N (often the LUMO) and the heteropropargyl π (often LUMO+1). nih.gov | The accessibility of these two orbitals can lead to competing reaction mechanisms (e.g., stepwise vs. concerted cycloaddition). nih.gov |
Prediction of Spin-State Energetics and its Influence on Reaction Pathways
The thermal or photochemical decomposition of this compound results in the extrusion of dinitrogen gas and the formation of a highly reactive butylcarbene intermediate. rhhz.net A critical feature of carbenes is the existence of two low-lying electronic states: a singlet state and a triplet state. libretexts.org In the singlet state, the two non-bonding electrons are spin-paired in the same orbital, while in the triplet state, they are unpaired in different orbitals. libretexts.org The relative energy of these two states, known as the singlet-triplet splitting (ΔES-T), is a key determinant of the carbene's reactivity. chemrxiv.orguchicago.edu
Computational methods, particularly DFT, are essential for predicting the singlet-triplet splitting, as carbenes are often too short-lived for extensive experimental characterization. chemrxiv.orgnih.govnih.gov The magnitude and sign of ΔES-T are highly sensitive to the substituents on the carbene carbon. chemrxiv.org While the parent carbene, methylene (:CH2), has a triplet ground state, substituents can stabilize one state over the other. libretexts.org For simple alkylcarbenes like butylcarbene, a triplet ground state is generally expected.
The spin state of the reacting carbene has a profound influence on its reaction pathways. libretexts.org Singlet carbenes typically undergo concerted reactions that are stereospecific. For example, the cyclopropanation of a cis-alkene with a singlet carbene yields exclusively the cis-cyclopropane. libretexts.org In contrast, triplet carbenes are diradicals and react in a stepwise manner. libretexts.org Their reactions are stereoselective rather than stereospecific, as bond rotation can occur in the diradical intermediate, leading to a mixture of stereoisomeric products. libretexts.org Therefore, computational prediction of the ΔES-T for butylcarbene is crucial for anticipating the stereochemical outcome of its subsequent reactions.
| Carbene | Computational Method | Calculated ΔES-T (kcal/mol)a | Ground State |
|---|---|---|---|
| Diphenylcarbene (5b) | B3LYP-D3 | -4.5 nih.gov | Triplet |
| Bis(4-methoxyphenyl)carbene (5c) | B3LYP-D3 | +0.3 nih.gov | Singlet (nearly degenerate) |
| Bis(4-nitrophenyl)carbene | B3LYP-D3 | -0.1 nih.gov | Triplet (nearly degenerate) |
| Dicyanocarbene | - | -12.0 ± 1.2bresearchgate.net | Triplet |
| aNegative value indicates the triplet state is lower in energy. Data from computational studies on various carbenes illustrate the influence of substituents. nih.gov | |||
| bExperimental value. researchgate.net |
Transition State Characterization and Activation Energy Calculations
Understanding the kinetics and mechanisms of reactions involving this compound requires the characterization of the relevant transition states (TS). numberanalytics.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path connecting reactants and products. numberanalytics.com Computational chemistry provides powerful tools to locate these transient structures and calculate their energies. rowansci.comfaccts.de
For reactions of this compound, such as 1,3-dipolar cycloadditions or the nitrogen extrusion process to form butylcarbene, DFT calculations are used to find the geometry of the transition state. preprints.orgacs.org Once a TS structure is located, a frequency calculation is performed to verify its identity; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. numberanalytics.com
The energy difference between the transition state and the reactants is the activation energy (or activation enthalpy/free energy). nih.gov This value is a critical parameter that governs the rate of a chemical reaction. By calculating activation energies for competing pathways, chemists can predict which reaction will be favored kinetically. For example, in the reaction of a diazoalkane with an unsymmetrical alkene, calculations of the activation energies for the two possible regioisomeric pathways can predict the observed regioselectivity. nih.gov Similarly, comparing the activation barrier for N2 extrusion with the barrier for a cycloaddition reaction can explain why one process might be preferred over the other under specific conditions. acs.orgresearchgate.net
| Reaction | Computational Level | Solvent | ΔH‡ (kcal/mol) |
|---|---|---|---|
| Diazoalkane + Norbornadiene | MPWB1K/6-311G(d,p) | Acetonitrile | 17.7 preprints.org |
| Methyl Diazoacetate + Norbornadiene | MPWB1K/6-311G(d,p) | Acetonitrile | 21.0 preprints.org |
| Diphenyldiazomethane + Norbornadiene | MPWB1K/6-311G(d,p) | Acetonitrile | 25.6 preprints.org |
| N2 Extrusion from 1,1-Diazene (Singlet) | (U)M06-2X-D3/Def2SVP | Trifluoroethanol | ~25-30 (estimated from Gibbs Energy) researchgate.net |
| N2 Extrusion from 1,1-Diazene (Triplet) | (U)M06-2X-D3/Def2SVP | Trifluoroethanol | ~39 (estimated from Gibbs Energy) researchgate.net |
| Data from computational studies on various diazoalkane reactions illustrate how activation energies are calculated and how they vary with reactants. preprints.orgresearchgate.net |
Synthetic Applications of 1 Diazobutane in Complex Molecule Construction
Construction of Nitrogen-Containing Heterocycles (e.g., Pyrazolines, Pyrazoles)
1-Diazobutane serves as a key building block in the synthesis of various nitrogen-containing heterocyclic compounds, most notably pyrazolines and pyrazoles. These reactions typically proceed through a [3+2] cycloaddition mechanism, also known as a 1,3-dipolar cycloaddition, where the 1,3-dipole (this compound) reacts with a dipolarophile, such as an alkene or alkyne. wikipedia.orgrsc.org
The reaction of this compound with alkenes leads to the formation of pyrazolines, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms and a double bond. fip.org The initial step involves the concerted addition of the diazoalkane to the double bond of the alkene to form a Δ¹-pyrazoline, which can then isomerize to the more stable Δ²-pyrazoline. In some cases, the pyrazoline intermediate can be isolated, while in others, it may undergo further reactions, such as the elimination of nitrogen gas to yield cyclopropane (B1198618) derivatives. wikipedia.org
Similarly, the reaction of this compound with alkynes produces pyrazoles, which are aromatic five-membered heterocycles. mdpi.com The cycloaddition of this compound to the triple bond of an alkyne directly furnishes the pyrazole (B372694) ring system. mdpi.com The regioselectivity of this reaction can be influenced by the nature of the substituents on both the diazoalkane and the alkyne.
The synthesis of pyrazolines and pyrazoles using diazo compounds is a versatile and widely employed strategy in heterocyclic chemistry. rsc.orgacs.org The reaction conditions can often be mild, and a variety of functional groups on both the diazoalkane and the dipolarophile are tolerated.
Stereoselective and Enantioselective Transformations
The reactions of this compound can be rendered stereoselective or enantioselective through the use of chiral catalysts or auxiliaries. wikipedia.org Enantioselective synthesis is crucial in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different biological activities. wikipedia.org
In the context of cyclopropanation reactions, chiral transition metal complexes, such as those based on rhodium, copper, and palladium, have been successfully employed to catalyze the asymmetric addition of diazoalkanes to alkenes. dicp.ac.cn These catalysts can create a chiral environment around the reacting species, favoring the formation of one enantiomer of the cyclopropane product over the other. wikipedia.org For instance, palladium-catalyzed cyclopropanation of alkenyl silanes with diazoethane (B72472) and diazobutane has been shown to yield silyl (B83357) cyclopropanes with diastereoselectivities of up to 10:1 for the trans isomer. nih.govresearchgate.net
Similarly, enantioselective additions of diazo compounds to aldehydes, a key step in the synthesis of chiral 1,2-diols, have been developed. nih.gov These reactions often utilize chiral Lewis acids or organocatalysts to control the stereochemical outcome. nih.gov While specific examples focusing solely on this compound in highly enantioselective transformations are not extensively detailed in the provided search results, the general principles of asymmetric catalysis with diazo compounds are well-established and applicable.
Formation of Carbocyclic Ring Systems (e.g., Cyclopropanes)
One of the most significant applications of this compound is in the formation of cyclopropane rings. wikipedia.org The generation of a butylcarbene intermediate from this compound allows for its addition to the double bond of an alkene in a [2+1] cycloaddition reaction to furnish the corresponding cyclopropane derivative. nih.gov
This cyclopropanation can be achieved through various methods, including photochemically, thermally, or through transition metal catalysis. wikipedia.org Metal-catalyzed cyclopropanation is often preferred due to its higher efficiency and selectivity. researchgate.net Catalysts based on palladium, copper, and rhodium are commonly used to mediate the transfer of the carbene from the diazoalkane to the alkene. nih.govresearchgate.netresearchgate.net For example, palladium(II) acetate (B1210297) has been shown to be an effective catalyst for the cyclopropanation of alkenyl silanes with this compound. nih.govresearchgate.net
The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com For instance, a cis-alkene will yield a cis-cyclopropane, and a trans-alkene will produce a trans-cyclopropane. This stereospecificity is a hallmark of a concerted reaction mechanism. masterorganicchemistry.com
Integration into Total Synthesis Strategies and Medicinal Chemistry Precursors
The ability of this compound to participate in the formation of both heterocyclic and carbocyclic ring systems makes it a valuable tool in the total synthesis of complex natural products and the preparation of medicinally relevant precursors. ontosight.airice.edu Ring structures are ubiquitous in pharmaceuticals and agrochemicals, and efficient methods for their construction are highly sought after. ramauniversity.ac.inorganic-chemistry.org
For example, the pyrazole and pyrazoline moieties constructed using diazo compounds are present in a wide range of biologically active molecules with applications as anticancer, anti-inflammatory, and antimicrobial agents. rsc.orgfip.org The cyclopropane ring, while less common in nature, is a key structural motif in certain natural products and has been incorporated into various drug candidates to modulate their physicochemical properties and biological activity.
While the direct application of this compound in the synthesis of a specific, named drug is not explicitly detailed in the search results, its role as a precursor for generating key structural motifs is evident. acic.gov.au The synthesis of prostacyclin derivatives, for instance, has involved the use of diazobutane. google.com The versatility of this compound allows for its incorporation into synthetic routes that lead to the creation of diverse and complex molecular architectures relevant to medicinal chemistry.
Diversification of Molecular Scaffolds
In the field of drug discovery, the generation of chemical libraries containing a wide variety of molecular scaffolds is essential for identifying new lead compounds. nih.govopenaccessjournals.com this compound and other diazo compounds can be employed in combinatorial chemistry strategies to rapidly generate diverse sets of molecules. nih.gov
The reactions of this compound, such as cycloadditions and cyclopropanations, can be performed with a wide range of substrates, allowing for the introduction of various substituents and functional groups into the resulting products. This enables the systematic modification of a core scaffold to explore the structure-activity relationships of a particular class of compounds.
For example, by reacting this compound with a library of different alkenes, a diverse collection of cyclopropane derivatives can be synthesized. Similarly, reacting it with a variety of alkynes can lead to a library of substituted pyrazoles. This approach facilitates the exploration of chemical space and increases the probability of discovering molecules with desired biological properties. The use of automated synthesis platforms can further accelerate the generation of such libraries. nih.gov
Future Perspectives and Emerging Research Directions in 1 Diazobutane Chemistry
Development of Novel Catalytic Systems for Controlled Transformations
The transient and highly reactive nature of the butylcarbene generated from 1-diazobutane presents a significant challenge in controlling its reaction pathways. Future research will heavily focus on the development of novel catalytic systems that can modulate this reactivity, steering it away from indiscriminate reactions toward selective, high-yield transformations.
Transition-metal catalysis is at the forefront of this endeavor. researchgate.net Catalysts based on rhodium, copper, palladium, and iron have shown great promise in taming carbene intermediates derived from other diazo compounds. acs.orgacademie-sciences.froup.com For this compound, the goal is to develop catalysts that can form a transient metal-carbene species. This intermediate is less reactive than the free carbene, allowing for controlled and selective transformations such as cyclopropanation and C-H insertion. oup.com A key area of development is the design of chiral ligands for these metals, which can induce enantioselectivity in reactions, a critical aspect for pharmaceutical and materials science applications. ethz.ch Iron, being an abundant and inexpensive metal, is an especially attractive candidate for developing more sustainable catalytic systems. acs.orgoup.com
Future research will likely explore the catalysts detailed in the table below for their potential to control the reactivity of this compound.
Table 1: Potential Catalytic Systems for this compound Transformations
| Catalyst Type | Metal Center | Key Research Goal | Potential Reaction | Reference |
|---|---|---|---|---|
| Porphyrin Complexes | Iron (Fe), Rhodium (Rh) | Achieve high chemo- and stereoselectivity under mild conditions. | Asymmetric Cyclopropanation | researchgate.netoup.com |
| Complexes with Chiral Ligands (e.g., Salens, BINAP) | Cobalt (Co), Rhodium (Rh), Ruthenium (Ru) | Enantioselective C-H insertion into specific bonds. | Site-selective C-H Insertion | ethz.ch |
| Cp*Ru Complexes | Ruthenium (Ru) | Unique carbene addition reactions and bicyclization of enynes. | Alkenyl Bicyclization | academie-sciences.fracademie-sciences.fr |
| Copper(I) Complexes | Copper (Cu) | Mediate insertion into various X-H bonds (X = Si, Sn, B). | Silane or Stannane Functionalization | acs.orgrsc.org |
Advanced Photochemical Strategies for Tailored Reactivity
Photolysis has traditionally been a straightforward method to generate carbenes from diazoalkanes, but it often lacks selectivity. researchgate.net Modern photochemical strategies are moving beyond simple UV irradiation to harness the power of visible light and photocatalysis, offering milder and more controllable reaction conditions. acs.orgmdpi.com
For this compound, future research will likely focus on photoredox catalysis. This approach can convert the diazo compound into a radical intermediate instead of a carbene, opening up entirely new reaction pathways. acs.orgacs.org For instance, the generation of an n-butyl radical via a proton-coupled electron transfer (PCET) process could enable C-H alkylation of arenes or heterocycles without the need for directing groups that are often required in metal-catalyzed reactions. acs.orgacs.org
Another advanced strategy involves controlling the spin state of the carbene. Computational studies on other diazoalkanes have shown that singlet and triplet carbenes exhibit different reactivities; singlets often favor concerted insertions and stereospecific cyclopropanations, while triplets behave like diradicals. chemtube3d.com The development of specific photosensitizers could favor the formation of one spin state of n-butylcarbene over the other, thus tailoring the reaction outcome.
Table 2: Emerging Photochemical Approaches for this compound
| Photochemical Strategy | Key Principle | Potential Application for this compound | Reference |
|---|---|---|---|
| Visible-Light Photoredox Catalysis | Single-electron transfer to the diazo compound to form a radical intermediate. | C-H alkylation of heterocycles; formation of indanones and other cyclic structures. | acs.orgacs.org |
| Triplet Sensitization | Energy transfer from an excited photosensitizer to form a triplet carbene. | Stepwise radical-type cyclopropanation and C-H insertion reactions. | chemtube3d.comnih.gov |
| Photoexcited Proton Transfer (PPT) | Excitation of a hydrogen-bonded complex between the diazoalkane and a proton donor (e.g., alcohol). | O-H insertion reactions with weakly acidic partners under neutral conditions. | acs.org |
Computational-Experimental Synergy in Reaction Design
The synergy between computational chemistry and experimental work has become an indispensable tool for modern reaction development. researchgate.netrsc.orgresearchgate.net This approach is particularly valuable for highly reactive intermediates like the butylcarbene derived from this compound.
Future efforts will utilize computational methods, primarily Density Functional Theory (DFT), to build predictive models for this compound's reactivity. nih.gov These models can elucidate complex reaction mechanisms, calculate transition state energies, and predict the chemo-, regio-, and stereoselectivity of catalytic and photochemical reactions. rsc.orgnih.gov For example, computation can predict whether the n-butylcarbene generated from a specific rhodium catalyst is more likely to insert into a primary, secondary, or tertiary C-H bond of a substrate molecule. chemtube3d.com
This predictive power allows experimental chemists to design more targeted and efficient experiments, reducing the amount of trial-and-error optimization. researchgate.net The experimental results, in turn, provide crucial data to refine and validate the computational models, creating a powerful feedback loop that accelerates the discovery of new and useful transformations for this compound. nih.govnih.gov
Table 3: Integration of Computational and Experimental Methods for this compound Chemistry
| Area of Synergy | Computational Task (Prediction) | Experimental Task (Validation) | Reference |
|---|---|---|---|
| Catalyst Design | Model catalyst-carbene complexes and predict enantioselectivity based on ligand structure. | Synthesize proposed catalysts and test their performance in asymmetric cyclopropanation. | ethz.chrsc.org |
| Mechanism Elucidation | Calculate energy profiles for different reaction pathways (e.g., concerted vs. stepwise insertion). | Conduct kinetic isotope effect (KIE) studies and trap reaction intermediates to verify the predicted mechanism. | nih.govnih.gov |
| Selectivity Control | Predict the most favorable site for C-H insertion in a complex substrate. | Perform the reaction and analyze the product distribution to confirm regioselectivity. | chemtube3d.com |
Sustainable and Green Chemistry Approaches
Given that simple diazoalkanes like this compound can be hazardous, a major future direction is the integration of green chemistry principles to enhance safety and environmental compatibility. nih.gov Research will focus on developing synthetic protocols that minimize waste, avoid toxic reagents, and operate under milder, more energy-efficient conditions.
A key strategy is the in situ generation of this compound from stable precursors, avoiding the need to handle the isolated, potentially explosive compound. ethz.chscielo.br This can be integrated into continuous flow systems, which allow for the safe handling of reactive intermediates by ensuring that only small quantities are present at any given time. acs.orgresearchgate.net Flow chemistry also offers precise control over reaction parameters, often leading to higher yields and purity.
The use of environmentally benign solvents, such as water or dimethyl carbonate, is another critical area. acs.org While diazoalkanes are traditionally used in anhydrous organic solvents, developing catalytic systems that are effective in aqueous media would represent a significant green advancement. oup.com Furthermore, replacing stoichiometric reagents with recyclable catalysts, particularly those based on earth-abundant metals like iron, aligns with the goals of sustainable chemistry. oup.com
Table 4: Application of Green Chemistry Principles to this compound
| Green Chemistry Principle | Application to this compound Chemistry | Benefit | Reference |
|---|---|---|---|
| Prevention | Develop high-yield, selective reactions to minimize byproducts. | Reduces waste generation. | researchgate.net |
| Atom Economy | Focus on addition and insertion reactions where all atoms are incorporated into the product. | Maximizes material efficiency. | libretexts.org |
| Safer Solvents & Auxiliaries | Use of water, supercritical fluids, or green solvents like dimethyl carbonate. | Reduces environmental impact and improves safety. | acs.orgoup.com |
| Catalysis | Employ recyclable, non-toxic catalysts (e.g., iron porphyrins) instead of stoichiometric reagents. | Enhances sustainability and reduces costs. | oup.com |
| Real-time Analysis | Integrate in situ generation with continuous flow reactors. | Improves safety and control, enabling scalability. | acs.orgresearchgate.net |
Exploration of New Insertion and Addition Reactions
The classical reactivity of carbenes involves cyclopropanation of alkenes and insertion into C-H bonds. chemtube3d.comlibretexts.org While these remain important, future research on this compound will explore a wider array of uncommon insertion and addition reactions to construct novel molecular architectures.
One promising frontier is the insertion into other types of X-H bonds, such as B-H, Si-H, and Sn-H. acs.orgrsc.org These reactions provide direct and efficient routes to valuable organoboron, organosilicon, and organotin compounds, which are versatile building blocks in organic synthesis. Catalysts based on copper, rhodium, and iron are being developed to facilitate these transformations. acs.org
Another area of interest is the reaction of the butylcarbene intermediate with other classes of compounds. For example, the reaction with nitriles or imines could lead to the formation of nitrogen-containing heterocycles. The [3+2] cycloaddition of this compound with electron-deficient alkenes and alkynes is a powerful method for synthesizing pyrazole (B372694) and pyrazoline derivatives. thieme-connect.comresearchgate.net Furthermore, the reaction of carbenes with ylides or other reactive intermediates can lead to complex cascade reactions, forming multiple bonds in a single operation. researchgate.net The exploration of these novel reaction pathways will significantly expand the synthetic utility of this compound.
Table 5: Novel Reaction Manifolds for this compound
| Reaction Type | Reactant Partner | Potential Product Class | Reference |
|---|---|---|---|
| X-H Insertion | Silanes (R3Si-H), Boranes (R2B-H) | Organosilanes, Organoboranes | rsc.org |
| [3+2] Cycloaddition | Electron-deficient alkenes/alkynes | Pyrazolines, Pyrazoles | thieme-connect.comresearchgate.net |
| Ylide Formation | Sulfides, Amines, Carbonyls | Sulfonium (B1226848), Ammonium, or Oxonium Ylides (leading to rearrangements) | bham.ac.uksinica.edu.tw |
| Double Carbene Addition | Alkynes | Functionalized Dienes | academie-sciences.fr |
| Radical Addition | Arenes, Heterocycles (via photocatalysis) | Alkylated Aromatics | acs.orgnih.gov |
Q & A
Q. What established synthetic routes exist for 1-diazobutane, and how can their efficiency be systematically compared?
- Methodological Answer: To evaluate synthetic efficiency, design experiments comparing yields, purity, and reaction conditions (e.g., temperature, solvent systems, catalysts). Use quantitative metrics like atom economy, reaction time, and byproduct formation. Analytical techniques such as GC-MS or HPLC can validate purity, while kinetic studies under controlled conditions (e.g., inert atmosphere) ensure reproducibility. Tabulate results in a comparative matrix to highlight optimal protocols .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers confirm its structural integrity?
- Methodological Answer: Employ and NMR to identify diazo-group protons ( 4.5–5.5 ppm) and carbons. IR spectroscopy detects the diazo stretch (2100–2200 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight. Cross-reference data with computational predictions (e.g., DFT calculations) to resolve ambiguities. Document spectral benchmarks in a reference table for future studies .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Follow strict inert-atmosphere techniques (e.g., Schlenk line) to prevent unintended decomposition. Use explosion-resistant equipment and personal protective gear (gloves, goggles). Monitor thermal stability via DSC (Differential Scanning Calorimetry) to identify hazardous temperature thresholds. Emergency protocols should address inhalation risks (ventilation) and skin contact (immediate washing with soap/water) as per SDS guidelines .
Advanced Research Questions
Q. How can computational chemistry predict the thermal decomposition pathways of this compound, and what experimental validations are required?
- Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to model decomposition intermediates (e.g., carbene formation). Compare with experimental data from TGA (Thermogravimetric Analysis) and GC-MS to identify volatile byproducts. Use kinetic isotope effects or substituent studies to validate proposed mechanisms. Address contradictions between theoretical and experimental results by refining computational parameters (e.g., solvent effects) .
Q. What experimental strategies resolve contradictions in reported reaction kinetics of this compound in [2+1] cycloadditions?
- Methodological Answer: Conduct controlled kinetic studies using stopped-flow spectroscopy under varying conditions (solvent polarity, temperature). Apply multivariate analysis to isolate variables (e.g., steric vs. electronic effects). Compare datasets using statistical tools (e.g., Arrhenius plots, Eyring equations) to reconcile discrepancies. Publish raw data with uncertainty margins to facilitate meta-analyses .
Q. How do steric and electronic substituents influence the stability of this compound derivatives?
- Methodological Answer: Synthesize derivatives with electron-withdrawing/donating groups (e.g., -NO, -OMe) and assess stability via accelerated aging tests (e.g., UV exposure, thermal stress). Quantify decomposition rates using HPLC and correlate with Hammett parameters. Cross-validate findings with X-ray crystallography to examine steric crowding effects on molecular geometry .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting data on this compound’s reactivity in cross-coupling reactions?
- Methodological Answer: Adopt a systematic review framework:
- Step 1: Classify contradictions by reaction type (e.g., Suzuki vs. Heck couplings).
- Step 2: Replicate key studies with standardized conditions (catalyst loading, solvent purity).
- Step 3: Use meta-analysis tools (e.g., forest plots) to quantify variability.
- Step 4: Propose mechanistic hypotheses (e.g., competing pathways) to explain outliers .
Methodological Frameworks
Q. What frameworks (e.g., PICOT, FINER) are suitable for structuring this compound research questions?
- Methodological Answer:
- PICOT: Define Population (e.g., diazo compounds), Intervention (e.g., synthetic method), Comparison (e.g., alternative routes), Outcome (e.g., yield optimization), Time (e.g., reaction duration).
- FINER: Ensure questions are Feasible (resource availability), Interesting (novelty), Novel (gap addressing), Ethical (safety compliance), Relevant (field impact). Apply these to prioritize studies on under-explored areas like enantioselective applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
